2'-Trifluoromethyl-biphenyl-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde involves the use of Vilsmeier-Haack reagent, as demonstrated in the creation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. These compounds were confirmed through various analytical methods, including elemental analysis and NMR spectroscopy . Another relevant synthesis method reported the formation of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes through the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding the desired products in good yield .
Molecular Structure Analysis
The molecular structure of compounds similar to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde has been extensively studied. For instance, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was investigated using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonds and intermolecular π-π stacking, which contribute to the stability of the crystal structure . Similarly, the crystal structure of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde was reported, showing a relatively flat molecular conformation and various intermolecular interactions that generate a chevron-type arrangement in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of aldehydes similar to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde can be exemplified by the intramolecular Cannizzaro reaction observed in biphenyl-2,2'-dicarbaldehyde. This reaction, which is base-catalyzed, involves a hydride transfer from a hydrated formyl group to a second formyl group, indicating a third-order reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various spectroscopic and computational methods. For example, the infrared spectrum, structural and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied both experimentally and theoretically, revealing insights into vibrational frequencies, molecular stability, and potential nonlinear optical applications . The molecular docking studies suggested that specific functional groups, such as the fluorine atom and the carbonyl group, are crucial for the binding activity of the compound, which may exhibit phosphodiesterase inhibitory activity .
Scientific Research Applications
Chemical Synthesis and Biological Evaluation
2'-Trifluoromethyl-biphenyl-3-carbaldehyde and its analogs have been a subject of interest in the field of chemical synthesis and biological evaluation. For instance, a study by Hamama et al. (2018) highlights the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems, illustrating the synthetic applications of such compounds (Hamama et al., 2018). Similarly, Bhat et al. (2016) discuss the synthesis of new series of pyrazole derivatives as potential antimicrobial agents using a formylation process that includes 2'-trifluoromethyl-biphenyl-3-carbaldehyde analogs (Bhat et al., 2016).
Fluorescence Probes and Sensing Applications
The compound's analogs have been explored in the development of fluorescence probes. Chu et al. (2019) designed a fluorescence probe for homocysteine detection, showcasing the potential use of these compounds in biological systems (Chu et al., 2019).
Photomediated Synthesis
In a study by Ntsimango et al. (2021), the use of biphenyl-2-carbaldehyde analogs in photomediated synthesis is explored. This process involves UV radiation to afford phenanthridines, demonstrating the compound's role in novel synthetic methodologies (Ntsimango et al., 2021).
Antimicrobial and Antioxidant Activities
Research by Ali et al. (2013) involves the synthesis of arylthiophene-2-carbaldehyde compounds, where analogs of 2'-trifluoromethyl-biphenyl-3-carbaldehyde demonstrated significant antimicrobial and antioxidant activities (Ali et al., 2013).
Knoevenagel Condensations
The compound's analogs have been used in Knoevenagel condensations, a significant chemical reaction, as discussed in a study by Gajdoš et al. (2006). This showcases the compound's utility in organic synthesis and reaction mechanisms (Gajdoš et al., 2006).
Structural Studies and Coordination Chemistry
Kanoongo et al. (1990) conducted studies on the condensation of various aldehydes, including 2'-trifluoromethyl-biphenyl-3-carbaldehyde analogs, with semicarbazide hydrochloride, leading to Schiff bases used in coordination chemistry (Kanoongo et al., 1990).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary targets of 2’-Trifluoromethyl-biphenyl-3-carbaldehyde are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein modification or signaling pathways.
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQDVSPEJKKYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362626 | |
Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
675596-31-3 | |
Record name | 2′-(Trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675596-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675596-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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